

MPAC Technical Support Center: Resolving Data Input Format Errors

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Compound of Interest

Compound Name: MPAC

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving data input format errors when using the Multi-omic Pathway Analysis of Cells (**MPAC**) R package.

Frequently Asked Questions (FAQs)

Q1: What is the **MPAC** R package?

A1: **MPAC** is a computational framework and R package designed to interpret multi-omic data, such as DNA copy number alteration (CNA) and RNA-sequencing (RNA-seq) data, by leveraging prior knowledge of biological pathways. It helps in identifying pathway activities, patient subgroups with distinct pathway profiles, and key proteins with potential clinical relevance in diseases like cancer.[\[1\]](#)[\[2\]](#)

Q2: What are the primary data types required as input for **MPAC**?

A2: The primary input data types for **MPAC** are DNA copy number alteration (CNA) and RNA-sequencing (RNA-seq) data.[\[2\]](#) These are used to determine the ternary states (repressed, normal, or activated) of genes.

Q3: Where can I find detailed documentation and tutorials for the **MPAC** R package?

A3: Detailed documentation, including a comprehensive vignette that describes each function, is available on the **MPAC** Bioconductor page and its GitHub repository.[\[1\]](#) The vignette provides a step-by-step guide to the **MPAC** workflow.

Q4: Is there a graphical user interface for **MPAC**?

A4: Yes, an interactive R Shiny app is available to explore the key results and functionalities of **MPAC**, providing a more user-friendly interface for analysis and visualization.[\[1\]](#)

Troubleshooting Guide: Resolving Common Data Input Errors

This guide addresses specific issues users might encounter during the data input stage of their **MPAC** experiments.

Q: My script is failing at the initial data input step. What are the required formats for the CNA and RNA-seq data?

A: **MPAC** expects the input data to be in a specific matrix format. Ensure your data adheres to the following structure:

- Data Structure: The data for both CNA and RNA-seq should be organized in a matrix where rows represent genes and columns represent samples.
- Identifiers: Gene identifiers (e.g., HUGO symbols) should be used as row names, and sample identifiers as column names.
- Data Values: The matrix should contain numerical values representing the respective omic data (e.g., log2 copy number ratios for CNA, normalized expression values for RNA-seq).

Q: I am encountering errors related to "ternary states." How should I format this input?

A: **MPAC** determines the ternary state (repressed, normal, or activated) for each gene in each sample based on the provided CNA and RNA-seq data. You do not typically provide the ternary states as a direct input file. The `ppReallInp()` function in the **MPAC** package is used to process the raw omic data into these states. Ensure that the input matrices to this function are correctly formatted as described above.

Q: I'm receiving an error message about missing genes or samples. How can I resolve this?

A: This error usually indicates a mismatch in the gene or sample identifiers between your input files.

- **Consistent Identifiers:** Verify that the gene identifiers (row names) and sample identifiers (column names) are consistent across your CNA and RNA-seq data matrices.
- **Complete Data:** Ensure that there are no missing values (NAs) in your input matrices. **MPAC** requires complete data for its calculations. Impute or remove missing values before running the analysis.

Q: My analysis fails with an error related to the pathway file. What is the correct format?

A: **MPAC** requires a pathway file in the GMT (Gene Matrix Transposed) format. This file defines the gene sets for the pathway analysis.

- **GMT Format:** Each line in a GMT file represents a gene set and consists of a name, a brief description, and the genes in the set, all separated by tabs.
- **Gene Identifiers:** The gene identifiers used in the GMT file must be consistent with the gene identifiers in your input omic data.

Data Presentation: Input Data Summary

For clarity, the quantitative data required for an **MPAC** analysis is summarized below.

Data Type	Format	Row Identifiers	Column Identifiers	Data Values
CNA Data	Matrix	Gene Symbols	Sample IDs	Numerical (e.g., log2 ratio)
RNA-seq Data	Matrix	Gene Symbols	Sample IDs	Numerical (e.g., normalized counts)
Pathway Data	GMT File	N/A	N/A	Gene sets defined by gene symbols

Experimental Protocols: Preparing Input Data for MPAC

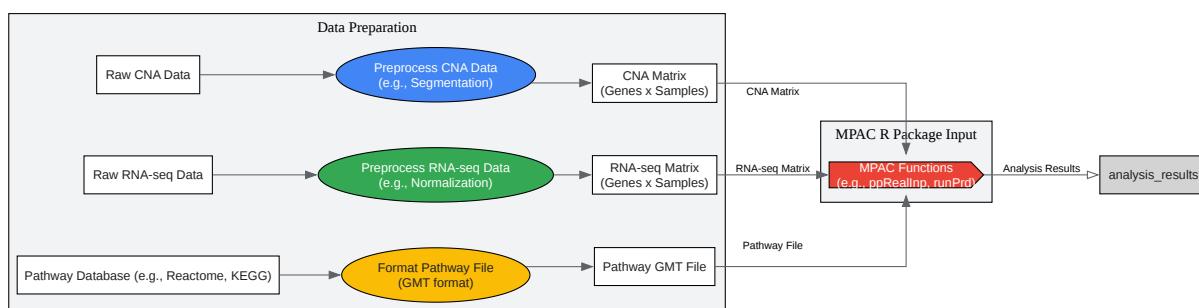
This section outlines the detailed methodology for preparing your data for analysis with the **MPAC R package**.

- Data Acquisition: Obtain CNA and RNA-seq data for your sample cohort.
- Data Preprocessing:
 - Normalization: Normalize your RNA-seq data to account for sequencing depth and other technical variations.
 - Gene Annotation: Ensure that gene identifiers are consistent across all datasets and are in a format recognized by the pathway database you intend to use (e.g., HUGO Gene Symbols).
- Matrix Creation:
 - Create two separate data matrices in R: one for CNA data and one for RNA-seq data.
 - In each matrix, set the row names to the gene identifiers and the column names to the sample identifiers.

- Ensure the matrices contain only numerical data.
- Handling Missing Data:
 - Check for and handle any missing values (NAs) in your data matrices. Options include removing the genes or samples with missing data or using imputation methods.
- Pathway File Preparation:
 - Obtain a pathway definition file in GMT format. Publicly available databases such as Reactome or KEGG are common sources.
 - Verify that the gene identifiers in the GMT file match the identifiers used in your omic data matrices.

Mandatory Visualization: MPAC Data Input Workflow

The following diagram illustrates the workflow for preparing and inputting data into the **MPAC** R package.



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Caption: **MPAC** Data Input and Preprocessing Workflow.

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References

- 1. GitHub - pliu55/MPAC: An R package to infer cancer pathway activities from multi-omic data [github.com]
- 2. academic.oup.com [academic.oup.com]
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